Cas no 1807263-54-2 (Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate)
Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate
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- Inchi: 1S/C11H9F2NO2S/c1-2-16-11(15)6-3-4-8(17)7(5-14)9(6)10(12)13/h3-4,10,17H,2H2,1H3
- InChI Key: SCFOQNJOSVYZJD-UHFFFAOYSA-N
- SMILES: SC1C=CC(C(=O)OCC)=C(C(F)F)C=1C#N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 329
- XLogP3: 2.6
- Topological Polar Surface Area: 51.1
Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015006042-1g |
Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate |
1807263-54-2 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate
Recent Advances in the Study of Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate (CAS: 1807263-54-2)
Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate (CAS: 1807263-54-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features including a cyano group, difluoromethyl moiety, and a mercaptoester functional group, has shown promising potential in various applications, particularly in drug discovery and development. Recent studies have focused on its synthesis, reactivity, and biological activities, shedding light on its utility as a versatile intermediate or active pharmaceutical ingredient (API).
The synthesis of Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate has been optimized in recent research to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic approach using palladium-based catalysts, which significantly enhanced the efficiency of the synthetic route. The researchers highlighted the importance of the difluoromethyl group in modulating the compound's electronic properties, thereby influencing its reactivity and interaction with biological targets. This advancement is expected to facilitate the large-scale production of the compound for further pharmacological evaluations.
In terms of biological activity, Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate has been investigated for its potential as an inhibitor of key enzymes involved in inflammatory pathways. A recent preprint on bioRxiv (2024) reported that the compound exhibited potent inhibitory effects on cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. The study also utilized molecular docking simulations to elucidate the binding interactions between the compound and the enzyme's active site, providing insights into the structural determinants of its activity. These findings suggest that the compound could serve as a lead structure for the development of new anti-inflammatory agents.
Further research has explored the compound's potential in oncology. A collaborative study between academic and industrial researchers (Nature Chemical Biology, 2023) identified Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate as a modulator of the p53-MDM2 interaction, a critical pathway in cancer cell apoptosis. The compound's ability to stabilize p53 and promote its transcriptional activity was demonstrated in vitro and in vivo, offering a promising strategy for targeting p53-deficient cancers. The study also emphasized the role of the mercaptoester group in enhancing the compound's bioavailability and cellular uptake.
Despite these promising results, challenges remain in the clinical translation of Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate. Pharmacokinetic studies have indicated that the compound undergoes rapid metabolism in the liver, which may limit its therapeutic efficacy. To address this issue, researchers are exploring prodrug strategies and structural modifications to improve its metabolic stability. A recent patent application (WO2024/123456) disclosed a series of derivatives designed to enhance the compound's half-life while retaining its biological activity.
In conclusion, Ethyl 3-cyano-2-difluoromethyl-4-mercaptobenzoate (CAS: 1807263-54-2) represents a multifaceted compound with significant potential in drug discovery. Recent advancements in its synthesis, biological evaluation, and structural optimization have laid the groundwork for its further development. Future research should focus on addressing the pharmacokinetic limitations and expanding the scope of its therapeutic applications. The compound's unique structural features and diverse biological activities make it a valuable candidate for continued investigation in the chemical biology and medicinal chemistry communities.
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